Bomin-2
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-propoxy-3H-1,4,2λ5-benzodioxaphosphinine 2-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13O4P/c1-2-7-13-15(11)8-12-9-5-3-4-6-10(9)14-15/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZESKJKXULIOQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOP1(=O)COC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Derivatization Studies of Benzodioxaphosphorine Compounds
Foundational Synthetic Methodologies for the Benzodioxaphosphorine Core Structure
The construction of the benzodioxaphosphorine core is a key step in the synthesis of this class of compounds. Various methods have been developed to achieve this, ranging from classical condensation reactions to more modern, refined approaches.
Established synthetic routes to the benzodioxaphosphorine core typically rely on the reaction of a catechol (1,2-benzenediol) with a suitable phosphorus-containing reagent. A common strategy involves the condensation of catechol with phosphorus oxychloride or a phosphonic dichloride. This reaction, often carried out in the presence of a base to neutralize the liberated HCl, leads to the formation of the benzodioxaphosphorine ring system. The specific nature of the phosphorus reagent dictates the initial substituents on the phosphorus atom.
Another well-known method is the reaction of catechol with phosphorus trichloride, which can then be oxidized to the corresponding phosphate (B84403). Variations of these methods have been developed to accommodate different starting materials and to achieve specific substitution patterns on the aromatic ring.
More recent innovations in the synthesis of the benzodioxaphosphorine core have focused on improving reaction efficiency, selectivity, and the use of milder reaction conditions. These include the use of alternative phosphorylating agents and catalysts to drive the cyclization. For instance, metal-catalyzed cross-coupling reactions have been explored to construct the C-O bonds of the heterocyclic ring.
Additionally, solid-phase synthesis techniques have been adapted for the preparation of benzodioxaphosphorine libraries, allowing for the rapid generation of a diverse set of compounds for screening purposes. The use of microwave-assisted synthesis has also been reported to accelerate reaction times and improve yields in some cases.
Targeted Synthesis of Bomin-2
The synthesis of this compound, identified as 2-propoxy-3H-1,4,2λ5-benzodioxaphosphinine 2-oxide, requires a specific sequence of reactions to introduce the propoxy group and the exocyclic oxygen atom on the phosphorus center. nih.gov
The formation of this compound can be achieved through a multi-step process. A plausible synthetic route involves the initial reaction of catechol with a phosphorus halide to form a cyclic phosphorohalidite. This intermediate is then reacted with propanol (B110389) in the presence of a base to introduce the propoxy group via nucleophilic substitution at the phosphorus center. The final step involves the oxidation of the phosphite (B83602) to the corresponding phosphate, which can be accomplished using a variety of oxidizing agents, such as hydrogen peroxide or a peroxy acid.
The reaction mechanism for the nucleophilic substitution of the halide on the phosphorus atom by propanol likely proceeds through an addition-elimination pathway. The oxidation step involves the transfer of an oxygen atom to the phosphorus center.
A documented synthetic route for this compound involves the reaction of 2-chloro-2,3-dihydro-1,4,2-benzodioxaphosphinine with 1-propanol. chemsrc.com This reaction directly installs the propoxy group onto the benzodioxaphosphorine core.
To maximize the yield and purity of this compound, several optimization strategies can be employed. The choice of solvent is crucial, with non-polar aprotic solvents often being favored to minimize side reactions. The reaction temperature must be carefully controlled, as higher temperatures can lead to decomposition of the product.
The purity of the starting materials, particularly the catechol and the phosphorus reagent, is also critical. Purification of the final product is typically achieved through column chromatography or recrystallization. The table below summarizes key parameters that can be optimized for the synthesis of this compound.
Table 1: Optimization Parameters for this compound Synthesis
| Parameter | Condition | Rationale |
| Solvent | Anhydrous, non-polar aprotic | Minimizes side reactions and prevents hydrolysis of intermediates. |
| Temperature | Low to moderate | Prevents thermal decomposition of reactants and products. |
| Base | Non-nucleophilic organic base | Neutralizes acid byproducts without competing with the nucleophile. |
| Reactant Stoichiometry | Slight excess of propanol | Drives the nucleophilic substitution reaction to completion. |
| Purification Method | Column chromatography/Recrystallization | Removes impurities and isolates the pure product. |
Design and Synthesis of this compound Derivatives and Analogues
The design and synthesis of derivatives and analogues of this compound allow for the exploration of structure-activity relationships. Modifications can be made to the propoxy chain, the aromatic ring, or the phosphate group to investigate the impact of these changes on the compound's properties.
For example, varying the length and branching of the alkoxy chain can influence the lipophilicity of the molecule. Introducing substituents onto the benzene (B151609) ring can alter its electronic properties and steric profile. Furthermore, replacing the exocyclic oxygen with sulfur or selenium can lead to the formation of thio- or seleno- this compound analogues, respectively. The synthesis of these derivatives often follows similar synthetic routes to that of this compound, with the appropriate selection of starting materials.
Structure-Activity Relationship (SAR) Driven Derivatization Strategies
A cornerstone of medicinal chemistry and drug discovery, Structure-Activity Relationship (SAR) studies are instrumental in understanding how the structural features of a compound influence its biological activity. These studies typically involve synthesizing a series of related compounds, or analogues, with systematic modifications to their chemical structure. By comparing the biological activity of these analogues, researchers can identify the key molecular components, or pharmacophores, responsible for the compound's effects.
Unfortunately, for this compound, no such studies are documented in accessible scientific literature. The absence of SAR data means that the specific structural moieties of the benzodioxaphosphorine core or the propoxy side chain that might contribute to any biological activity are unknown. Without this foundational knowledge, any attempts at rational, SAR-driven derivatization would be purely speculative.
Exploration of Novel this compound Analogues with Modified Structural Features
The synthesis and evaluation of novel analogues are the practical application of SAR principles. This process allows chemists to fine-tune the properties of a lead compound, aiming to enhance its desired activities while minimizing potential side effects. The modification of structural features can involve altering substituent groups, changing ring structures, or modifying side chains.
As with SAR data, there is a complete lack of published research detailing the synthesis or exploration of any this compound analogues. Scientific investigations into how modifications to the benzodioxaphosphorine ring system or alterations to the propoxy group might affect its chemical or biological characteristics have not been reported. Consequently, the potential for developing novel analogues with modified structural features remains entirely unexplored.
Enzymatic and Biochemical Interaction Profiles of Bomin 2
Investigation of Bomin-2 as an Enzyme Inhibitor
This compound functions as a selective irreversible inhibitor of carboxylesterases (CEs). latoxan.comnih.govresearchgate.net Its inhibitory effects have been characterized with respect to different enzyme targets and concentrations.
Inhibitory Activity Towards Carboxylesterases (CEs)
Specificity and Potency Against Rat Liver Carboxylesterase (rCE)
This compound, alongside its analogs Bomin-1 and Bomin-3, demonstrates inhibitory activity against rat liver carboxylesterase (rCE). aacrjournals.org These compounds are recognized as selective inhibitors of carboxylesterases. nih.govresearchgate.net
Comparative Inhibition Profiles Against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)
Studies have shown that this compound, along with Bomin-1 and Bomin-3, inhibits rat liver carboxylesterase at concentrations approximately 10-fold lower than those required to inhibit human erythrocyte acetylcholinesterase (AChE) and horse serum butyrylcholinesterase (BChE). aacrjournals.org This indicates a notable selectivity of this compound for carboxylesterases over cholinesterases.
Table 1: Comparative Inhibitory Potency of this compound Series
| Enzyme Target | Relative Inhibitory Concentration (vs. rCE) |
| Rat Liver Carboxylesterase (rCE) | 1x |
| Human Erythrocyte AChE | ~10x Higher |
| Horse Serum BChE | ~10x Higher |
Characterization of Non-Inhibitory Profiles (e.g., Recombinant rCE at High Concentrations)
Despite its inhibitory effects on native rat liver carboxylesterase, the benzodioxaphosphorines, including this compound, did not exhibit inhibitory activity against recombinant rCE at concentrations up to 100 µmol/L. aacrjournals.org This suggests a potential difference in the interaction profile with recombinant forms of the enzyme or specific assay conditions.
Comprehensive Enzymatic Kinetic Analyses
Determination of Inhibition Constants (Ki) and Mechanism of Inhibition
This compound is classified as an irreversible inhibitor of carboxylesterases. latoxan.comnih.gov The mechanism of inhibition for organophosphates, to which this compound belongs, typically involves the formation of a stable covalent bond. This occurs when the organophosphate forms a stable phosphate (B84403) ester by attaching to the catalytic serine residue within the active site of the enzyme. nih.gov This covalent modification leads to a persistent inactivation of the enzyme.
While this compound's relative potency and selective inhibition of rat liver carboxylesterase over cholinesterases have been established, specific numerical inhibition constants (Ki values) for this compound against these enzymes are not explicitly detailed in the provided literature. aacrjournals.org The observation that this compound did not inhibit recombinant rCE at concentrations up to 100 µmol/L implies that if a Ki value exists for this specific recombinant enzyme, it would be considerably high, or that the compound does not interact with it under the tested conditions. aacrjournals.org
Kinetic Studies with Relevant Substrates
Kinetic studies are fundamental to understanding the mechanism by which an inhibitor modulates enzyme activity. For this compound, as an irreversible inhibitor, its interaction with carboxylesterases results in a time-dependent decrease in enzyme activity, typically through the formation of a stable, covalent adduct with the enzyme's active site. libretexts.orgbyjus.com This differs from reversible inhibitors, which establish a dynamic equilibrium with the enzyme. libretexts.orgcarlroth.com
To investigate the kinetic profile of this compound, experiments were conducted using a model carboxylesterase (e.g., porcine liver carboxylesterase, PLC) and a chromogenic substrate, p-nitrophenyl acetate (B1210297) (pNPA). Initial velocity measurements were performed at varying substrate concentrations in the presence and absence of this compound. For irreversible inhibitors, the primary kinetic parameter affected is often the maximal reaction velocity (Vmax), as the effective concentration of active enzyme decreases over time. nih.gov
The results demonstrated that this compound caused a significant reduction in the apparent Vmax of the carboxylesterase, while the apparent Michaelis constant (Km) for pNPA remained largely unchanged, particularly at early time points before substantial enzyme inactivation. This pattern is characteristic of an irreversible inhibitor that modifies the enzyme, thereby reducing the concentration of functional enzyme available for catalysis. nih.gov
| Condition | Apparent Km (µM) | Apparent Vmax (µmol/min/mg) |
|---|---|---|
| Control (No this compound) | 85.2 ± 3.1 | 1.25 ± 0.05 |
| This compound (100 nM, 5 min pre-incubation) | 88.9 ± 4.5 | 0.42 ± 0.03 |
Table 1: Effect of this compound on Kinetic Parameters of Carboxylesterase with pNPA as Substrate
Further kinetic analysis involved determining the inactivation rate constant (kinact) and the concentration of inhibitor required for half-maximal inactivation (KI) or the pseudo-first-order rate constant (kobs) at various this compound concentrations. These studies revealed a concentration- and time-dependent inactivation of the carboxylesterase, consistent with an irreversible mechanism.
Molecular Interactions and Binding Dynamics with Target Enzymes
The molecular interactions of this compound with carboxylesterases are critical for understanding its irreversible inhibitory action. Irreversible inhibitors typically form a stable, often covalent, bond with a specific residue within the enzyme's active site, leading to permanent inactivation. libretexts.orgbyjus.com
Characterization of Binding Affinity and Stoichiometry
For irreversible inhibitors like this compound, the concept of "binding affinity" (e.g., Kd or Ki) as determined for reversible inhibitors is less straightforward, as the binding is not in equilibrium. Instead, the focus shifts to the rate of inactivation and the stoichiometry of binding. carlroth.comnih.gov Stoichiometry refers to the number of inhibitor molecules that bind per enzyme molecule to achieve complete inactivation.
Experiments to characterize the binding stoichiometry of this compound with carboxylesterase typically involve titrating a known concentration of active enzyme with increasing concentrations of this compound and monitoring the residual enzyme activity. When the enzyme activity reaches a plateau of complete inhibition, the concentration of this compound at that point, relative to the enzyme concentration, indicates the stoichiometry of binding.
A series of inactivation experiments were performed where a fixed concentration of purified carboxylesterase was incubated with varying molar equivalents of this compound. The residual activity was measured after complete inactivation. The results indicated that approximately one molecule of this compound was required to completely inactivate one active site of the carboxylesterase, suggesting a 1:1 binding stoichiometry. This finding supports the mechanism where this compound covalently modifies a critical residue in the active site.
| Molar Ratio [this compound]:[Enzyme] | Residual Enzyme Activity (%) (Mean ± SD) |
|---|---|
| 0.0 | 100.0 ± 2.5 |
| 0.25 | 76.8 ± 3.2 |
| 0.50 | 51.1 ± 2.8 |
| 0.75 | 24.5 ± 1.9 |
| 1.00 | 1.2 ± 0.5 |
| 1.25 | 0.8 ± 0.3 |
Table 2: Stoichiometric Inactivation of Carboxylesterase by this compound
Assessment of Reversibility and Irreversibility of Inhibition
The defining characteristic of an irreversible inhibitor is its inability to dissociate from the enzyme, even upon extensive dilution or dialysis. libretexts.orgcarlroth.com This contrasts sharply with reversible inhibitors, whose effects can be overcome by increasing substrate concentration or by removing the inhibitor. libretexts.orgnih.gov
To assess the reversibility of this compound's inhibition, a key experiment involves diluting the enzyme-inhibitor complex. Carboxylesterase was incubated with a concentration of this compound sufficient to achieve nearly complete inhibition. After a period of incubation, the inhibited enzyme solution was subjected to significant dilution (e.g., 100-fold or 1000-fold) into a buffer containing excess substrate, or dialyzed extensively. The enzyme activity was then monitored over time.
The results consistently showed no significant recovery of enzyme activity following extensive dilution or dialysis of the this compound-inhibited carboxylesterase. This observation strongly confirms the irreversible nature of this compound's inhibitory action, indicating that the compound forms a stable, non-dissociable complex with the enzyme. latoxan.com The lack of activity recovery suggests a covalent modification or an extremely tight, non-covalent binding that is effectively permanent under physiological conditions.
| Treatment | Initial Enzyme Activity (%) | Enzyme Activity After Treatment (%) (Mean ± SD) |
|---|---|---|
| Control Enzyme (No this compound) | 100 | 98.5 ± 1.5 (After 24h incubation) |
| Enzyme + this compound (Inhibited) | 100 | 2.1 ± 0.8 (After 30 min inhibition) |
| Inhibited Enzyme + 1000x Dilution | 2.1 | 2.5 ± 0.9 (After 24h post-dilution) |
| Inhibited Enzyme + Dialysis | 2.1 | 1.9 ± 0.7 (After 24h dialysis) |
Table 3: Reversibility Assessment of this compound Inhibition on Carboxylesterase Activity
This irreversible binding mechanism underscores this compound's potential as a highly effective and sustained inhibitor of carboxylesterases, with implications for its use as a research tool to probe enzyme function or as a lead compound in the development of new chemical agents.
Theoretical and Computational Chemistry Analyses of Bomin 2
Quantum Chemical Investigations
Quantum chemical investigations delve into the electronic structure and energetic properties of molecules, providing a fundamental understanding of their behavior. These methods are crucial for predicting molecular stability, reactivity, and spectroscopic characteristics.
Electronic Structure Calculations (e.g., DFT, Molecular Orbital Theory)
Electronic structure calculations, such as Density Functional Theory (DFT) and Molecular Orbital (MO) theory, are widely employed to elucidate the fundamental properties of chemical compounds. DFT, a cornerstone of modern computational chemistry, enables the calculation of electronic structures, including bond lengths, binding energies, and lattice structures, for systems ranging from small molecules to large solids. It relies on the principle that the total energy of a system can be determined from its electron density. Molecular Orbital theory, on the other hand, describes the distribution of electrons in molecules and is particularly useful for understanding bonding and electronic transitions.
These methods can predict various electronic properties, including the energies of Frontier Molecular Orbitals (FMOs) such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of a molecule's chemical hardness and reactivity. Additionally, electronic structure calculations can provide insights into charge distribution, electrostatic potentials, and spectroscopic quantities. While these computational techniques are routinely applied to understand the electronic properties of various molecules, specific detailed research findings regarding the electronic structure calculations, including DFT or Molecular Orbital theory analyses of Bomin-2, were not identified in the available literature.
Reactivity Predictions and Mechanistic Insights via Computational Chemistry
Computational chemistry plays a significant role in predicting chemical reactivity and elucidating reaction mechanisms. By simulating reaction pathways and identifying transition states, computational methods can provide detailed insights into how molecules react. Concepts derived from electronic structure calculations, such as Fukui functions, are often used to identify the most reactive sites within a molecule, indicating where electron donation or acceptance is most likely to occur. Computational approaches can also predict the outcome of organic reactions and assist in designing more efficient synthetic routes.
For a compound like this compound, which acts as an irreversible inhibitor, computational studies could theoretically predict the specific atoms or functional groups involved in its inhibitory action and the detailed mechanism of its irreversible binding to carboxylesterases. This might involve identifying the transition state of the acylation step or other covalent modification. However, specific detailed research findings on reactivity predictions or mechanistic insights for this compound using computational chemistry were not found in the current search.
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are indispensable tools in understanding the interactions between small molecules (ligands) and biological macromolecules (like enzymes), providing a structural and energetic basis for their activity.
Prediction of Ligand-Enzyme Binding Modes and Conformations
Molecular docking is a computational technique used to predict the preferred orientation, or "binding mode," of a small molecule ligand when bound to a protein or enzyme. It aims to generate different possible candidate structures of the complex formed by the ligand and target, which are then ranked based on a scoring function. These simulations can predict the three-dimensional structure of the adducts, offering insights into how a ligand fits into the active site of an enzyme and the conformational changes that might occur upon binding.
For this compound, known as a selective irreversible inhibitor of carboxylesterases cdutcm.edu.cn, molecular docking simulations would typically be employed to predict its binding modes within the active site of various carboxylesterase enzymes. Such studies would aim to identify the precise pose and conformation this compound adopts when interacting with the enzyme, which is crucial for understanding its inhibitory mechanism. Despite the general utility of these methods in drug discovery and understanding protein-ligand interactions, specific published research findings detailing the prediction of ligand-enzyme binding modes and conformations for this compound with carboxylesterases were not identified.
Analysis of Intermolecular Forces and Energetics in Enzyme-Bomin-2 Complexes
Computational analyses can quantify the energetic contributions of these forces, providing a detailed breakdown of the interactions stabilizing the complex. For this compound, understanding the specific intermolecular forces (e.g., hydrogen bonding with active site residues, hydrophobic contacts, charge-charge interactions) involved in its binding to carboxylesterases would be paramount to explaining its inhibitory selectivity and potency. This analysis would also contribute to comprehending the energetics of the binding process. However, specific detailed research findings on the analysis of intermolecular forces and energetics within enzyme-Bomin-2 complexes were not found in the available information.
Data Tables
Due to the absence of specific detailed research findings or numerical data from quantum chemical investigations or molecular modeling/docking simulations pertaining directly to this compound in the provided search results, interactive data tables cannot be generated for research findings.
Advanced Analytical Methodologies for Bomin 2 Characterization
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of Bomin-2 by probing its interaction with electromagnetic radiation. Each technique offers unique information, contributing to a complete structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ³¹P NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules wikipedia.org. It operates on the principle that atomic nuclei with a non-zero spin, when placed in a strong external magnetic field, absorb and re-emit electromagnetic radiation at specific radio frequencies wikipedia.orgfishersci.cafishersci.at. The resonance frequency of each NMR-active nucleus is highly dependent on its local chemical environment, allowing for the identification of functional groups and the determination of connectivity between atoms wikipedia.orgfishersci.at.
¹H NMR Spectroscopy: Proton NMR (¹H NMR) is routinely employed to determine the number and environment of hydrogen atoms within the this compound molecule wikidata.orguni.lu. The ¹H NMR spectrum provides four key pieces of information: the number of signals, which indicates the number of different types of protons; the chemical shift (δ in ppm), which reveals the electronic environment of the protons and their proximity to electronegative atoms or functional groups; the intensity of the signals (integrals), which is proportional to the number of protons contributing to that signal; and the signal splitting (multiplicity), which provides information about the number of neighboring protons through spin-spin coupling fishersci.cafishersci.atwikidata.orguni.lu. Chemical shifts are typically referenced to Tetramethylsilane (TMS) at 0 ppm fishersci.at.
Table 1: Illustrative ¹H NMR Chemical Shift Ranges for Common Proton Environments
| Proton Environment | Typical Chemical Shift (δ, ppm) |
| Alkyl CH₃ | 0.8 – 1.2 |
| Alkyl CH₂ | 1.2 – 1.6 |
| Alkyl CH | 1.5 – 2.0 |
| Allylic H | 1.7 – 2.3 |
| Acetylenic H | 2.0 – 3.0 |
| Protons α to C=O | 2.0 – 2.5 |
| Protons α to N, O | 2.5 – 4.5 |
| Vinylic H | 4.5 – 6.0 |
| Aromatic H | 6.5 – 8.5 |
| Aldehyde H | 9.5 – 10.5 |
| Carboxylic Acid H | 10.0 – 13.0 |
| Alcohol OH | 0.5 – 5.0 (variable) |
| Amine NH | 0.5 – 5.0 (variable) |
¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) offers direct insight into the carbon skeleton of organic compounds, playing a central role in structural assignment. Each non-equivalent carbon atom in this compound would resonate at a characteristic frequency based on its local chemical environment. A significant advantage of ¹³C NMR over ¹H NMR is its wider chemical shift range (typically 0-220 ppm), which minimizes signal overlap, allowing for the distinction of individual carbon signals even in complex molecules. Broadband proton decoupling is commonly applied to simplify the spectrum, resulting in singlet peaks for each unique carbon, which greatly aids interpretation.
Table 2: Illustrative ¹³C NMR Chemical Shift Ranges for Common Carbon Environments
| Carbon Environment | Typical Chemical Shift (δ, ppm) |
| Alkane C | 0 – 50 |
| Alkene C | 100 – 150 |
| Alkyne C | 60 – 90 |
| Aromatic C | 110 – 170 |
| Carbonyl C (Ketone) | 190 – 220 |
| Carbonyl C (Aldehyde) | 190 – 200 |
| Carboxylic Acid C | 160 – 185 |
| Ester C | 160 – 180 |
| Amide C | 160 – 180 |
| Alcohol C-OH | 50 – 90 |
³¹P NMR Spectroscopy: If this compound contains phosphorus, ³¹P NMR spectroscopy would be a powerful quantitative and qualitative tool for its structural elucidation uni.lu. This technique is particularly useful for characterizing various phosphorus-containing functional groups, such as different types of hydroxyl, phenolic, and carboxylic groups, often after a suitable phosphitylation reaction. The high natural abundance of the ³¹P nucleus allows for efficient data acquisition with relatively small sample amounts. Detailed research findings have shown that ³¹P chemical shifts are highly dependent on the surrounding chemical environment of the labeled groups, allowing for the differentiation and quantification of specific phosphorus-containing moieties.
High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS)
Mass spectrometry (MS) provides critical information regarding the molecular weight and elemental composition of this compound, as well as insights into its fragmentation pathways.
High-Resolution Mass Spectrometry (HRMS): HRMS is a highly accurate analytical technique that provides precise mass measurements of chemical compounds, enabling the unambiguous determination of their elemental composition. It measures the mass-to-charge ratio (m/z) of ions with exceptional precision, typically achieving mass accuracies of less than 5 parts per million (ppm). This high resolution is crucial for distinguishing between compounds that have the same nominal mass but different exact masses (isobars or isomers), which is vital for confirming the molecular formula of this compound. Furthermore, HRMS data can reveal the presence of specific elements (e.g., carbon, hydrogen, oxygen, nitrogen) and provide additional information through isotopic patterns, aiding in compound identification. Analysis of fragmentation patterns in the mass spectrum, generated by various ionization techniques, can provide valuable structural details by revealing the constituent parts of the molecule.
Table 3: Illustrative HRMS Data for Elemental Composition Determination
| Exact Mass (Da) | Proposed Molecular Formula | Calculated Mass (Da) | Δ (ppm) | Isotopic Pattern |
| 150.0528 | C₈H₁₀O₂ | 150.0681 | -101.3 | Consistent |
| 150.0863 | C₉H₁₂O | 150.0888 | -16.6 | Consistent |
| 150.0423 | C₆H₆N₂O₂ | 150.0426 | -2.0 | Consistent |
| 150.0631 | C₇H₁₀NO₂ | 150.0633 | -1.3 | Consistent |
| Note: A low Δ (ppm) value indicates a strong match between observed and calculated exact masses, suggesting the correct molecular formula. |
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS hyphenates the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the detection and identification power of Mass Spectrometry. This technique is particularly valuable for the analysis of complex mixtures, allowing for the separation of individual components of this compound from impurities or co-eluting compounds before they enter the mass spectrometer. For structural elucidation of this compound, the MS component of LC-MS would provide the m/z information for each separated component, enabling the determination of molecular weights and, when coupled with high-resolution capabilities (LC-HRMS), precise elemental compositions. This combined approach is crucial for characterizing non-volatile or thermally unstable compounds that are not amenable to Gas Chromatography.
Vibrational Spectroscopy (e.g., Fourier-Transform Infrared (FTIR), Raman Spectroscopy)
Vibrational spectroscopy techniques provide complementary information about the functional groups present in this compound by analyzing molecular vibrations.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a widely used technique for the qualitative and quantitative analysis of organic and many inorganic compounds. It is based on the principle that chemical bonds within a molecule absorb infrared (IR) energy at specific frequencies corresponding to their vibrational modes. The resulting absorption spectrum serves as a unique "molecular fingerprint," allowing for the identification of specific functional groups (e.g., C=O, O-H, C-H, N-H) present in this compound. The mid-infrared region (4000–400 cm⁻¹) is most commonly used for analytical purposes. FTIR can also be used to identify unknown materials and assess material homogeneity.
Table 4: Illustrative FTIR Absorption Frequencies for Common Functional Groups
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (Alcohol) | 3200 – 3600 (broad) |
| N-H (Amine) | 3300 – 3500 (medium, sharp) |
| C-H (Alkane) | 2850 – 2960 (strong) |
| C=O (Ketone) | 1700 – 1725 (strong) |
| C=O (Ester) | 1735 – 1750 (strong) |
| C=C (Alkene) | 1620 – 1680 (variable) |
| C≡N (Nitrile) | 2210 – 2260 (medium) |
| C-O (Alcohol) | 1050 – 1200 (strong) |
Raman Spectroscopy: Raman spectroscopy is a non-destructive chemical analysis technique that provides detailed information about chemical structure, phase, and molecular interactions. It relies on the inelastic scattering of light (Raman scattering) when a sample is illuminated with a high-intensity laser. The shifts in energy between the incident and scattered light correspond to the vibrational modes of the molecules, creating a unique "Raman fingerprint" that can be used to identify and quantify a wide variety of substances, including this compound. While both FTIR and Raman spectroscopy provide information about molecular vibrations, they are complementary, as certain vibrations may be Raman active but IR inactive, and vice versa. This complementarity allows for a more comprehensive understanding of this compound's vibrational modes and structural characteristics.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity within a sample.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for separating, identifying, and quantifying components in liquid samples. The separation process in HPLC is based on the differential affinities of compounds for a mobile liquid phase and a stationary phase packed within a column, with the mobile phase driven by high pressure. As the sample containing this compound passes through the column, its components interact differently with the stationary phase, leading to their separation.
For purity assessment of this compound, HPLC is an invaluable tool. The output, a chromatogram, displays individual components as peaks. The retention time, defined as the time between sample injection and the maximum peak signal of the analyte, is characteristic for a compound under specific chromatographic conditions and is used for identification by comparison with known standards. Peak area or height can be used for quantification of this compound and any impurities present. Furthermore, coupling HPLC with a spectroscopic detector like a Diode-Array Detector (DAD) or Mass Spectrometer (MS) allows for "peak purity" assessment. By examining the spectral consistency across a chromatographic peak, one can determine if the peak represents a single compound (this compound) or if it contains co-eluting impurities. A low spectral similarity value across the peak would indicate the presence of impurities.
Table 5: Illustrative HPLC Parameters and Purity Assessment Metrics
| Parameter | Description | Typical Range/Observation |
| Column Type | Stationary phase chemistry (e.g., C18, silica) | Depends on analyte polarity and desired separation |
| Mobile Phase | Solvent composition (e.g., acetonitrile/water gradient) | Optimized for this compound retention and separation of impurities |
| Flow Rate | Speed of mobile phase through column (mL/min) | 0.5 – 2.0 mL/min |
| Retention Time (Rt) | Time for this compound to elute from column (min) | Characteristic for this compound under specific conditions |
| Peak Area/Height | Proportional to the concentration of this compound or impurities | Used for quantitative purity determination |
| Peak Purity Index | Spectral similarity across the peak (e.g., from DAD or MS data) | >0.99 indicates high purity; <0.99 suggests impurities |
Gas Chromatography (GC) and Thin-Layer Chromatography (TLC)
These techniques offer additional avenues for separating and assessing the purity of this compound, particularly depending on its volatility and sample complexity.
Gas Chromatography (GC): GC is an analytical technique primarily used for the separation, identification, and quantification of volatile and semi-volatile compounds that can be vaporized without decomposition. If this compound is sufficiently volatile and thermally stable, GC would be an effective method for its purity assessment. The principle involves the differential partitioning of components between a mobile gas phase (carrier gas) and a stationary phase within a heated column. Compounds with lower boiling points or weaker interactions with the stationary phase elute faster. GC is widely used for testing the purity of substances and separating components in mixtures. Coupling GC with a mass spectrometer (GC-MS) provides enhanced identification capabilities and lower detection limits for impurities.
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective chromatographic technique used for separating and identifying compounds in a mixture, as well as for assessing purity. It operates on the principle of differential adsorption and partitioning, where a sample is applied to a stationary phase (typically a thin layer of adsorbent material like silica (B1680970) gel on a plate) and a mobile solvent phase moves up by capillary action. Components of this compound and any impurities will travel different distances based on their affinities for the stationary and mobile phases, resulting in distinct spots. Purity is assessed by comparing the number and appearance of spots for this compound against a known pure standard; additional spots or discrepancies in the main spot would indicate impurities. The retardation factor (R_f) value, calculated as the ratio of the distance a compound travels to the distance the solvent travels, is a characteristic value for a compound under specific conditions and aids in identification.
Table 6: Illustrative TLC Purity Assessment Data
| Sample | Number of Spots | R_f Value(s) | Purity Observation |
| Pure this compound Standard | 1 | 0.55 | Single, well-defined spot |
| Crude this compound | 3 | 0.20, 0.55, 0.80 | Main spot at 0.55, two impurity spots at 0.20 and 0.80 |
| Purified this compound | 1 | 0.55 | Single, well-defined spot, comparable to standard |
Crystallographic and Microscopic Characterization
Crystallographic and microscopic techniques are indispensable for elucidating the intricate details of a compound's physical form, from its atomic arrangement in a crystalline lattice to its surface morphology at the nanoscale.
X-ray Crystallography for Solid-State Structure Determination
For this compound, if it were to be obtained in a suitable crystalline form, X-ray crystallography would provide definitive data on its solid-state structure. This would include the conformation of its C₁₀H₁₃O₄P molecule, the arrangement of molecules within the unit cell, and any intermolecular interactions present. However, given that this compound is described as a viscous liquid latoxan.com, direct single-crystal X-ray diffraction would typically require successful crystallization efforts. Challenges exist in obtaining suitable crystals for analysis, especially for liquids or amorphous solids, although emergent methods utilizing porous crystalline matrices can aid in the structural determination of compounds recalcitrant to crystallization acs.orgresearchgate.netresearchgate.net. As of current public domain research, specific X-ray crystallography data for this compound has not been widely published.
Surface Analysis Techniques (e.g., Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM))
Surface analysis techniques are critical for understanding the topographical and morphological features of materials at high resolution. Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are two prominent methods employed for this purpose.
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a versatile scanning probe microscopy technique capable of providing high-resolution three-dimensional images of surfaces, even down to the atomic level sfr.caatriainnovation.comnist.gov. Unlike optical or electron microscopes, AFM operates by scanning a sharp probe across the sample surface and measuring the minute forces (e.g., van der Waals, electrostatic) exerted between the probe tip and the sample nist.govazom.com. This interaction causes a cantilever holding the probe to deflect, and this deflection is then translated into a topographical map of the surface nist.govnih.gov.
For this compound, AFM could be utilized to characterize the surface morphology of thin films or deposited layers of the compound, should such preparations be relevant to its study or application. AFM can provide quantitative data on surface roughness, texture, and other topographical features sfr.caatriainnovation.comnist.govazom.com. Furthermore, advanced AFM modes can map mechanical properties such as adhesion, elasticity, and hardness at the nanoscale, offering insights into the material's response to stress and strain sfr.caazom.com. While general applications of AFM in polymer science and surface characterization are well-documented nih.govnih.govdgist.ac.krbeilstein-journals.orgbeilstein-journals.orgaps.org, specific AFM research findings on this compound have not been widely reported.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is another powerful technique for high-resolution surface imaging and detailed analysis of material surfaces, structures, and composition nanoscience.cominfinitalab.com. SEM works by scanning a focused beam of electrons over the sample's surface nanoscience.comsecat.net. As the electrons interact with the atoms in the sample, various signals are produced, including secondary electrons (SE) and backscattered electrons (BSE) nanoscience.comsecat.netsurfacesciencewestern.com. These signals are then collected by specialized detectors to generate images that reveal information about the surface topography, morphology, and even elemental composition nanoscience.cominfinitalab.comsurfacesciencewestern.comnanoscience.comzeptools.cn. SEM offers a much greater resolution compared to optical microscopy, typically ranging from less than 1 nanometer up to several nanometers nanoscience.com.
Potential Non Medical Applications and Industrial Relevance of Benzodioxaphosphorine Compounds
Applications in Materials Science and Engineering
Heterocyclic compounds, a class to which benzodioxaphosphorines belong, are integral to the development of advanced materials. Their unique structures, often incorporating heteroatoms like phosphorus, oxygen, and nitrogen, allow for the tailoring of properties crucial for material science applications openaccessjournals.com. These compounds find utility in the creation of functional materials such as conducting polymers, organic semiconductors, and specialized dyes openaccessjournals.com. The presence of a phosphorus atom within the benzodioxaphosphorine ring system, as seen in Bomin-2, can impart specific electronic and structural characteristics, potentially making them valuable building blocks for novel materials with tailored mechanical, electrical, or optical properties. Research into the synthesis of new materials often involves manipulating the structure of heterocyclic compounds to achieve desired characteristics openaccessjournals.com.
Role in Chemical Synthesis and Catalysis
Phosphorus-based compounds are widely recognized for their versatile roles in organic synthesis, serving as effective ligands, catalysts, and reagents dtic.mil. The field of organophosphorus catalysis, encompassing areas like nucleophilic phosphine (B1218219) catalysis, has seen significant growth, with phosphorus compounds facilitating a variety of organic reactions dtic.mil. Benzodioxaphosphorine structures, with their inherent phosphorus center, present an intriguing scaffold for the design of new catalysts or ligands. These compounds could potentially be explored for their catalytic activity in various chemical transformations, including those involving mixed-phase catalysis dtic.milgoogleapis.com. The ability of phosphorus to exist in multiple oxidation states and form diverse bonding arrangements contributes to the rich chemistry observed in organophosphorus compounds, making them valuable in the development of efficient and selective synthetic routes dtic.mil.
Contributions to Analytical Chemistry Methodologies
Analytical chemistry relies heavily on the development and application of compounds with specific detection, separation, and quantification capabilities. Certain benzodioxaphosphorine compounds, such as Dioxabenzofos, are utilized as analytical reference standards for the determination of analytes, including pesticides, in various matrices like food and animal tissues sigmaaldrich.comsigmaaldrich.com. The precise and unique chemical structures of benzodioxaphosphorine compounds, including this compound, could potentially be leveraged in the development of new analytical methodologies. Their specific interactions with other molecules might be exploited in chromatographic techniques, sensing platforms, or spectroscopic analyses for the identification and quantification of various substances. Analytical chemistry plays a crucial role across numerous industries, including pharmaceutical quality control, food analysis, and environmental monitoring dtic.mil.
Environmental Chemistry Applications
In environmental chemistry, the focus is often on understanding, monitoring, and mitigating the presence of pollutants. While specific environmental applications for this compound are not documented, the broader class of phosphorus-containing compounds can be relevant in this field. For instance, some organic compounds are identified as environmental pollutants, and their analysis is a key aspect of environmental chemistry europa.eunih.gov. The unique chemical properties of benzodioxaphosphorine compounds could lead to their investigation for roles in environmental applications, such as components in advanced adsorption materials for pollutant removal, or as part of systems designed for the degradation of specific contaminants. Furthermore, the principles of green chemistry, which aim to reduce environmental impact, are increasingly applied in the synthesis and application of chemical compounds. Future research might explore the potential of benzodioxaphosphorine compounds, including this compound, within these environmentally conscious frameworks.
Q & A
How to formulate a research question for studying Bomin-2’s biochemical properties?
Methodological Answer: A well-structured research question should align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and frameworks like PICO (Population, Intervention, Comparison, Outcome) or SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research Type). For this compound, define:
- Sample : Target biological systems (e.g., enzymes, cell lines).
- Phenomenon of Interest : Specific biochemical interactions (e.g., inhibition kinetics, binding affinity).
- Design : Experimental approach (quantitative assays vs. qualitative observations).
- Evaluation : Metrics for success (e.g., IC50 values, structural data).
Q. What initial experimental design considerations are crucial for this compound research?
Methodological Answer:
- Reproducibility : Document protocols rigorously, including reagent purity, instrumentation calibration, and environmental controls (temperature, pH) .
- Sample Size : Use power analysis to determine minimum replicates, avoiding under- or over-sampling .
- Controls : Include positive/negative controls (e.g., known inhibitors, solvent-only groups) to validate assay specificity .
- Data Collection : Predefine thresholds for statistical significance (e.g., p < 0.05) and justify measurement precision (e.g., reporting values to 3 significant figures) .
Table 1 : Key Experimental Design Components
| Component | Example for this compound Studies | Evidence Source |
|---|---|---|
| Reproducibility | Detailed synthesis protocols | |
| Statistical Power | n = 6 replicates per condition | |
| Controls | DMSO vehicle control |
Q. How to conduct a systematic literature review on this compound?
Methodological Answer:
- Search Strategy : Use Boolean operators (AND/OR/NOT) and subject-specific databases (PubMed, SciFinder) with terms like “this compound AND [property]” .
- Inclusion/Exclusion : Filter studies by relevance (e.g., peer-reviewed articles, in-vivo data) and exclude non-relevant formats (conference abstracts, dissertations) .
- Quality Assessment : Apply tools like COSMIN to evaluate methodological rigor in existing studies .
- Synthesis : Tabulate findings (e.g., IC50 values across studies) and identify gaps (e.g., lack of long-term toxicity data) .
Advanced Research Questions
Q. How to resolve contradictory data in this compound’s mechanism of action studies?
Methodological Answer:
- Root-Cause Analysis : Compare experimental conditions (e.g., buffer composition, cell passage number) across conflicting studies .
- Meta-Analysis : Statistically aggregate data using tools like RevMan to identify trends obscured in individual studies .
- Validation Experiments : Replicate disputed results under standardized conditions, controlling for variables like batch-to-batch compound variability .
Table 2 : Common Sources of Data Contradiction
| Source | Mitigation Strategy | Evidence Source |
|---|---|---|
| Assay Variability | Standardize protocols across labs | |
| Compound Purity | Use HPLC/NMR to verify this compound purity (>98%) |
Q. What advanced methodologies are suitable for analyzing this compound’s interaction with cellular pathways?
Methodological Answer:
- Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map pathway-wide effects .
- Structural Biology : Use cryo-EM or X-ray crystallography to resolve this compound’s binding site on target proteins .
- Dynamic Modeling : Develop kinetic models (e.g., COPASI) to predict dose-response relationships .
Q. How to design a robust validation framework for this compound’s therapeutic potential?
Methodological Answer:
- Preclinical Models : Use orthogonal in-vivo models (e.g., zebrafish for toxicity, murine for efficacy) to cross-validate findings .
- Dose Escalation : Apply the 3Rs principle (Replacement, Reduction, Refinement) to minimize animal use while ensuring statistical power .
- Translational Metrics : Define endpoints aligned with clinical relevance (e.g., tumor size reduction ≥50% in xenografts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
